![molecular formula C23H14F3N3 B2492196 1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932333-67-0](/img/structure/B2492196.png)
1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of 1H-pyrazolo[3,4-b]quinolines , known for their bright fluorescent properties and potential in creating molecular sensors. These compounds can be tailored for metal ion recognition through facile synthetic procedures, enabling their integration into various systems for enhanced fluorescence upon analyte interaction (Rurack et al., 2002).
Synthesis Analysis
The synthesis of related 1H-pyrazolo[3,4-b]quinolines often involves acylation, alkylation, halogenation, and aminomethylation steps, with NMR spectroscopy and quantum chemical methods used to investigate their structures and the dynamics of their molecular rotations (Heydenreich et al., 2005).
Molecular Structure Analysis
Studies on similar compounds, such as benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones, reveal their supramolecular structures, showing how molecules are linked by hydrogen bonds and pi-pi stacking interactions, forming two- and three-dimensional frameworks (Díaz et al., 2010).
Chemical Reactions and Properties
Pyrazolo[3,4-b]quinoline derivatives are synthesized through reactions like the Povarov reaction (imino-Diels-Alder reaction), showcasing their versatility in chemical reactions and potential for antimycobacterial activity against Mycobacterium tuberculosis (Kantevari et al., 2011).
Physical Properties Analysis
The optical absorption and photoluminescence properties of 1,3-diphenyl-1H-Pyrazolo[3,4-b]quinoline derivatives have been extensively studied, revealing the impact of substitutions on their spectral properties and the role of surrounding matrices on their observed spectra (Danel et al., 2009).
Chemical Properties Analysis
The reaction of 1H-pyrazolo[3,4-b]quinolines with aryldiazonium salts through a dehydrogenative [2 + 2 + 1] heteroannulation process highlights a method to form new C-C and C-N bonds, demonstrating the compound's reactivity and functional group tolerance (Deng et al., 2016).
Wissenschaftliche Forschungsanwendungen
Photophysical and Electrochemical Properties
- Fluorine-substituted pyrazolo[3,4-b]quinoline derivatives show modified properties like fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band positions. These compounds exhibit increased resistance to proton donors, making them potential candidates for applications requiring high fluorescence yield in acidic environments (Szlachcic & Uchacz, 2018).
Molecular Sensors
- The 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore is an excellent building block for designing brightly fluorescent molecular sensors. These sensors are suitable for metal ion recognition due to their ability to integrate into fluoroionophores operating via intramolecular charge transfer (Rurack et al., 2002).
Synthesis Methods
- A study on pyrazolo[3,4-c]quinoline derivatives shows their potential in aminoalkylation and the transformation into amino derivatives, indicating their utility in synthetic organic chemistry (Nagarajan & Shah, 1992).
Antitubercular Agents
- Some hexahydro-2H-pyrano[3,2-c]quinoline analogues, related to the 1H-pyrazolo[4,3-c]quinoline structure, have shown significant antitubercular activity, indicating potential use in medicinal chemistry (Kantevari et al., 2011).
Anticancer Activity
- Iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY, structurally related to 1H-pyrazolo[4,3-c]quinoline, have shown potential anticancer activity, making them candidates for use in cancer treatment and imaging (Paitandi et al., 2017).
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3/c1-13-5-7-14(8-6-13)21-17-12-27-22-16(3-2-4-18(22)25)23(17)29(28-21)20-10-9-15(24)11-19(20)26/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBNNBGMBDYCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=C(C=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

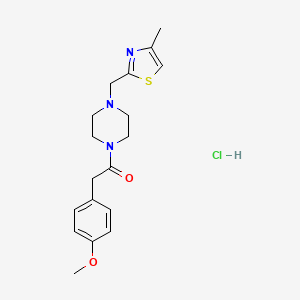
![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2492117.png)
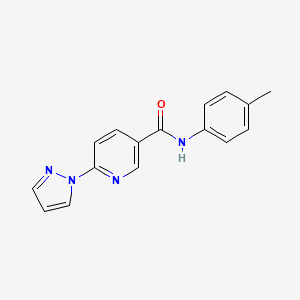
![12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2492119.png)
![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492121.png)
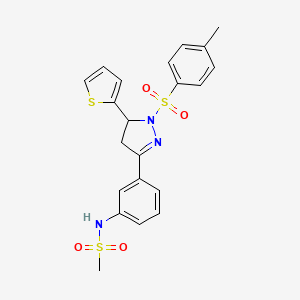
![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)
![N-(2-chlorophenyl)-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide](/img/structure/B2492125.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2492126.png)
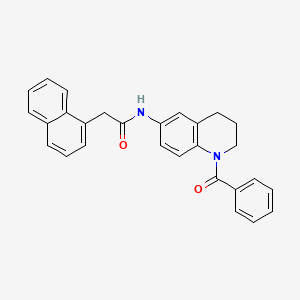
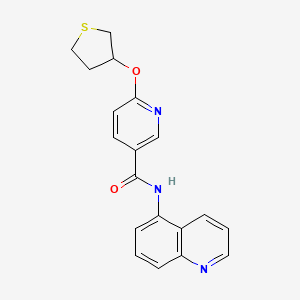

![1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2492136.png)